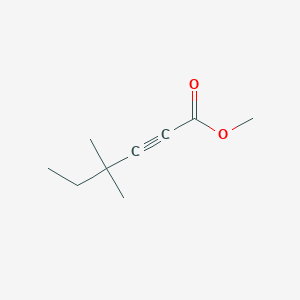

Methyl 4,4-dimethylhex-2-ynoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4,4-dimethylhex-2-ynoate: is an organic compound with the molecular formula C9H14O2. It is a methyl ester derivative of 4,4-dimethylhex-2-ynoic acid. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-dimethylhex-2-ynoate typically involves the esterification of 4,4-dimethylhex-2-ynoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethylhex-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Methyl 4,4-dimethylhex-2-ynoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,4-dimethylhex-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4,4-dimethylhexanoate

- Methyl 4,4-dimethylpent-2-ynoate

- Methyl 4,4-dimethylbut-2-ynoate

Uniqueness

Methyl 4,4-dimethylhex-2-ynoate is unique due to its specific structural features, such as the presence of a triple bond and the 4,4-dimethyl substitution pattern. These characteristics confer distinct reactivity and properties compared to other similar compounds .

Biological Activity

Methyl 4,4-dimethylhex-2-ynoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an alkyne ester characterized by the presence of a terminal alkyne group and a methyl ester functionality. Its structural formula can be represented as follows:

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. In a study examining its effects on human tumor cell lines, the compound showed strong inhibitory effects with IC50 values indicating potent cytotoxicity. For instance, it was found to inhibit tubulin polymerization, a crucial mechanism in cancer cell division and proliferation .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.0 | Tubulin inhibition |

| MDA-MB-231 (Breast) | 3.5 | Microtubule destabilization |

| A549 (Lung) | 6.0 | Apoptosis induction |

The primary mechanism through which this compound exerts its biological effects is through the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest in the G2/M phase. The compound's ability to induce apoptosis has also been noted, as it triggers cellular pathways that lead to programmed cell death .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Study on HeLa Cells : A study reported that treatment with this compound resulted in a significant increase in G2/M phase arrest at concentrations as low as 5 nM. This was associated with increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

- In Vivo Studies : In animal models, administration of this compound led to tumor regression in xenograft models of breast cancer. The observed effects were attributed to its cytotoxic properties and impact on tumor microenvironment modulation .

- Combination Therapies : Research indicated that when used in combination with other chemotherapeutic agents, this compound enhanced the overall therapeutic efficacy by overcoming drug resistance mechanisms commonly seen in cancer cells .

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

methyl 4,4-dimethylhex-2-ynoate |

InChI |

InChI=1S/C9H14O2/c1-5-9(2,3)7-6-8(10)11-4/h5H2,1-4H3 |

InChI Key |

PQUOASLUTBFHHV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C#CC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.